2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide
Overview
Description
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-ethoxyphenyl group and three chlorine atoms at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-ethoxyaniline+trichloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-ethoxyaniline and trichloroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 4-ethoxyaniline and trichloroacetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved may include the disruption of cellular processes and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloro-N-(3-chloro-4-ethoxyphenyl)acetamide: Similar structure with an additional chlorine atom on the phenyl ring.
2,2,2-trichloro-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2,2,2-trichloro-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of an ethoxy group.
Uniqueness
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interactions with biological targets.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-16-8-5-3-7(4-6-8)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUGAFORBBBDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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